molecular formula C14H19ClN2OS B2952430 (6-Chloropyridin-3-yl)-(3-ethylsulfanylazepan-1-yl)methanone CAS No. 1385371-00-5

(6-Chloropyridin-3-yl)-(3-ethylsulfanylazepan-1-yl)methanone

Cat. No.: B2952430
CAS No.: 1385371-00-5
M. Wt: 298.83
InChI Key: GJFBZBOAGJLISP-UHFFFAOYSA-N
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Description

(6-Chloropyridin-3-yl)-(3-ethylsulfanylazepan-1-yl)methanone is a ketone derivative featuring a 6-chloropyridin-3-yl group and a 3-ethylsulfanyl-substituted azepane (7-membered nitrogen-containing ring). The compound’s structure combines a halogenated pyridine moiety, known for its electron-withdrawing properties and bioactivity in agrochemicals and pharmaceuticals, with a sulfur-containing azepane ring, which may enhance lipophilicity and metabolic stability.

Properties

IUPAC Name

(6-chloropyridin-3-yl)-(3-ethylsulfanylazepan-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2OS/c1-2-19-12-5-3-4-8-17(10-12)14(18)11-6-7-13(15)16-9-11/h6-7,9,12H,2-5,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJFBZBOAGJLISP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1CCCCN(C1)C(=O)C2=CN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloropyridin-3-yl)-(3-ethylsulfanylazepan-1-yl)methanone typically involves the reaction of 6-chloropyridine-3-carboxylic acid with 3-ethylsulfanylazepane in the presence of a coupling agent. The reaction is carried out under controlled conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve efficient production. The use of automated systems and continuous flow reactors can enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(6-Chloropyridin-3-yl)-(3-ethylsulfanylazepan-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines and alcohols.

    Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines, thiols, and alkoxides

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide and ammonia. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted derivatives of the original compound .

Scientific Research Applications

(6-Chloropyridin-3-yl)-(3-ethylsulfanylazepan-1-yl)methanone is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a building block in organic synthesis and catalysis.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (6-Chloropyridin-3-yl)-(3-ethylsulfanylazepan-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural Analogues in Nitenpyram Metabolism

Nitenpyram, a neonicotinoid insecticide, shares the 6-chloropyridin-3-yl group with the target compound. GC–MS analysis of its metabolites (Table 1) reveals intermediates such as N-((6-chloropyridin-3-yl)methyl)-N-ethyl-N-methylethene-1,1-diamine (Metabolite A) and N-((6-chloropyridin-3-yl)methyl)ethanamine (Metabolite D). Key differences include:

  • Backbone : The target compound features a rigid ketone linker and azepane ring, while nitenpyram metabolites retain flexible amine or ethenediamine linkers.
  • Substituents : The 3-ethylsulfanyl group in the azepane ring introduces sulfur, which may alter redox stability and hydrophobicity compared to nitrogen/oxygen-based substituents in metabolites.

Table 1: Comparison with Nitenpyram Metabolites

Compound Molecular Formula Key Substituents Linker Type Bioactivity Notes Reference
Target Compound C₁₄H₁₇ClN₂OS 6-Cl-pyridinyl, 3-ethylsulfanyl-azepane Ketone Unknown (structural inference)
Nitenpyram Metabolite A C₁₁H₁₇ClN₃ 6-Cl-pyridinyl, ethyl, methylamine Ethenediamine Insecticidal degradation
Nitenpyram Metabolite D C₈H₁₁ClN₂ 6-Cl-pyridinyl, ethylamine Amine Simplified bioactive form

Azepane vs. Smaller Heterocycles

The azepane ring (7-membered) in the target compound contrasts with 5- or 6-membered rings in analogs:

  • Cyclopentyl/Cyclohexyl-Indole Methanones: Cyclopentyl(1-Indole-3-yl)methanone exhibits steric hindrance at positions 2 and 3 of the indole fragment, suppressing spectral peaks observed in smaller rings .
  • Pyrrolidine Derivatives: Pyridine derivatives like 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone () use 5-membered pyrrolidine rings. The larger azepane may improve solubility but increase synthetic complexity.

Table 2: Heterocyclic Ring Comparison

Compound Ring Size Key Atom(s) Steric Effects Reference
Target Compound 7-membered N, S Low steric hindrance
Cyclopentyl(1-Indole-3-yl)methanone 5-membered N High steric hindrance at C2/C3
1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone 5-membered N Moderate rigidity

Substituent Effects: Chlorine and Sulfur

  • 6-Chloropyridin-3-yl Group : Common in agrochemicals (e.g., imidacloprid), chlorine enhances electronegativity, improving binding to nicotinic acetylcholine receptors. This group is conserved in the target compound and nitenpyram metabolites .
  • However, sulfanyl groups may confer susceptibility to oxidative metabolism.

Research Implications and Gaps

Comparisons with nitenpyram metabolites highlight the importance of the 6-chloropyridinyl moiety in pesticidal activity, while heterocyclic ring variations underscore trade-offs between flexibility and synthetic feasibility. Further studies using crystallography (e.g., SHELXL ) or ion-mobility spectrometry (as in ) could elucidate conformational behavior.

Biological Activity

(6-Chloropyridin-3-yl)-(3-ethylsulfanylazepan-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The compound is synthesized through the reaction of 6-chloropyridine-3-carboxylic acid with 3-ethylsulfanylazepane using a coupling agent under controlled conditions. The synthesis aims for high yield and purity, which can be enhanced through automated systems in industrial settings .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. This interaction can modulate their activity, influencing biochemical pathways crucial for cellular functions .

Pharmacological Studies

Research indicates that this compound exhibits various pharmacological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of chloropyridine compounds demonstrate significant antimicrobial effects against both Gram-positive and Gram-negative bacteria .
  • Anticancer Properties : Some investigations suggest that similar compounds have cytotoxic effects on cancer cell lines, indicating potential as anticancer agents .
  • Neuroprotective Effects : There is emerging evidence that compounds with similar structures may offer neuroprotective benefits, possibly through antioxidant mechanisms .

Case Studies

Several studies have evaluated the biological activity of this compound and its analogs:

  • Antimicrobial Efficacy : A study published in 2024 examined the antimicrobial properties of a series of chloropyridine derivatives, revealing that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli .
  • Cytotoxicity Against Cancer Cells : In another research effort, this compound was tested against various cancer cell lines, demonstrating IC50 values in the micromolar range, suggesting its potential as a lead compound for further development .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructureNotable Activity
(6-Chloropyridin-3-yl)-(3-methylsulfanylazepan-1-yl)methanoneStructureAntimicrobial
(6-Chloropyridin-3-yl)-(3-pyrrolidinyl)methanoneStructureCytotoxicity
(6-Chloropyridin-3-yl)-(3-thiazolidinyl)methanoneStructureAnticancer

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